molecular formula C16H10O4 B164870 Anthracene-2,6-dicarboxylic acid CAS No. 138308-89-1

Anthracene-2,6-dicarboxylic acid

Cat. No. B164870
CAS RN: 138308-89-1
M. Wt: 266.25 g/mol
InChI Key: XAAYMWLCUICVSL-UHFFFAOYSA-N
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Description

Anthracene-2,6-dicarboxylic acid is a compound with the molecular formula C16H10O4 and a molecular weight of 266.25 . It is a yellow solid and has a larger conjugating π-system that enables the development of fluorescent materials . It also exhibits interesting magnetic and luminescent properties .


Molecular Structure Analysis

The InChI code for Anthracene-2,6-dicarboxylic acid is 1S/C16H10O4/c17-15(18)11-3-1-9-5-14-8-12(16(19)20)4-2-10(14)6-13(9)7-11/h1-8H,(H,17,18)(H,19,20) . This indicates the presence of an anthracene core with carboxylic acid groups at the 2 and 6 positions.


Chemical Reactions Analysis

Anthracene-2,6-dicarboxylic acid can undergo a [4+4] photodimerization reaction when irradiated in an aqueous basic solution . This reaction results in the formation of two diastereomeric products .


Physical And Chemical Properties Analysis

Anthracene-2,6-dicarboxylic acid is a yellow solid . It has a molecular weight of 266.25 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.

Scientific Research Applications

Formation of Metal Organic Frameworks (MOFs)

Anthracene-2,6-dicarboxylic acid can be used in the formation of highly porous nanotubular and ultramicroporous MOFs . These structures have potential applications in hydrogen storage , methane storage , and gas separation , contributing to greener and more sustainable energy solutions .

Ratiometric Fluorescence Detection

This compound is instrumental in the ratiometric fluorescence detection of anthrax biomarker 2,6-dipicolinic acid (DPA). The detection of DPA is crucial for biosecurity and public health, and Anthracene-2,6-dicarboxylic acid-based MOFs can enhance the sensitivity and specificity of such detection methods .

Enantioselective [4+4] Photodimerization

Anthracene-2,6-dicarboxylic acid undergoes enantioselective [4+4] photodimerization when irradiated in an aqueous basic solution. This reaction leads to the formation of chiral diastereomeric products that have potential applications in the synthesis of new pharmaceuticals and chiral catalysts .

Synthesis of Substituted Anthracene Derivatives

It serves as a precursor for the synthesis of 2,3,6,7-substituted anthracene derivatives . These derivatives are important for developing new organic semiconductors with applications in electronics and photonics .

Safety and Hazards

When handling Anthracene-2,6-dicarboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

Anthracene-2,6-dicarboxylic acid (ADC) is a compound with interesting magnetic and luminescent properties . It can be used as a bridging carboxylic acid ligand with a steric bulk due to the presence of its anthracene ring

Mode of Action

The mode of action of ADC is primarily through its interaction with light. Specifically, the irradiation of ADC in an aqueous basic solution leads to the formation of two diastereomeric [4+4] photodimerization products . This process is chiral, and the two antipodes are formed in the absence of a chiral control element in a 1:1 ratio . This suggests that the compound’s interaction with its targets and the resulting changes are highly dependent on the presence of light and the specific environmental conditions.

Biochemical Pathways

The biochemical pathways affected by ADC are primarily related to its photodimerization properties. The [4+4] photodimerization of ADC is a key process that leads to the formation of diastereomeric products . This process can be influenced by the presence of a chiral template, which can bind the compound strongly by hydrogen bonding . .

Result of Action

The molecular and cellular effects of ADC’s action are primarily related to its photodimerization properties. The formation of diastereomeric products through [4+4] photodimerization can lead to changes in the compound’s physical and chemical properties . .

Action Environment

The action of ADC is highly dependent on the environmental conditions. For instance, the photodimerization process is influenced by the presence of light and the specific environmental conditions .

properties

IUPAC Name

anthracene-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)11-3-1-9-5-14-8-12(16(19)20)4-2-10(14)6-13(9)7-11/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAYMWLCUICVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576884
Record name Anthracene-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthracene-2,6-dicarboxylic acid

CAS RN

138308-89-1
Record name Anthracene-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the photodimerization of Anthracene-2,6-dicarboxylic acid compared to Anthracene-2-carboxylic acid?

A: While both Anthracene-2,6-dicarboxylic acid and Anthracene-2-carboxylic acid can undergo [4+4] photodimerization, the former presents a distinct advantage: the potential for enantioselective control. Anthracene-2,6-dicarboxylic acid possesses two carboxylic acid groups, strategically positioned for interaction with chiral templates. This interaction enables the formation of specific enantiomers (mirror-image isomers) of the photodimer product. In contrast, Anthracene-2-carboxylic acid lacks this dual functionality and its photodimerization typically yields a racemic mixture, which contains equal amounts of both enantiomers [, , ].

Q2: How does the chiral template influence the photodimerization of Anthracene-2,6-dicarboxylic acid?

A: The research highlights the use of a C2-symmetric chiral template designed with two lactam units [, ]. This template selectively binds to Anthracene-2,6-dicarboxylic acid via hydrogen bonding between the template's lactam groups and the acid's carboxylic acid groups. This interaction effectively pre-organizes the Anthracene-2,6-dicarboxylic acid molecules in a specific orientation, favoring the formation of one enantiomer over the other during the photodimerization process. The result is an enantioselective reaction, yielding a product enriched with a specific enantiomer [, ].

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